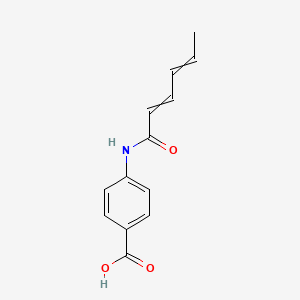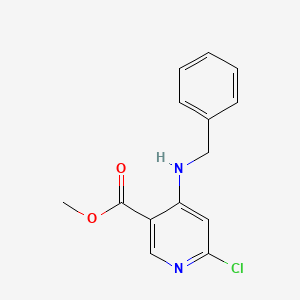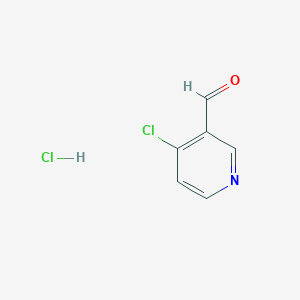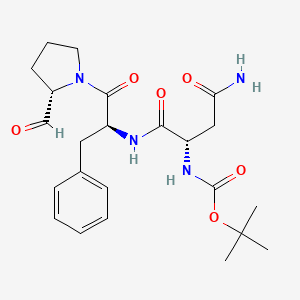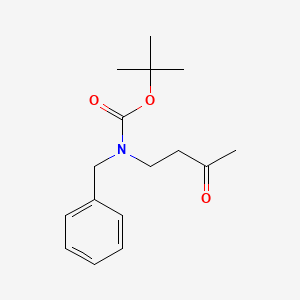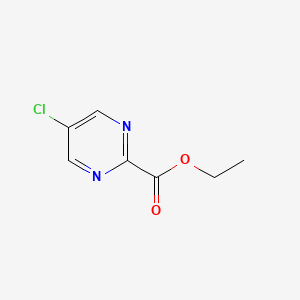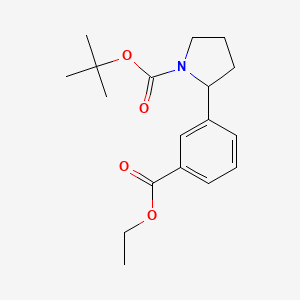
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
“2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound. It appears to be related to the class of compounds known as boronic esters, which are highly valuable building blocks in organic synthesis1. However, specific information about this compound is not readily available in the search results.
Synthesis Analysis
Boronic esters, such as pinacol boronic esters, are often used in organic synthesis. Protodeboronation of these esters is a method that has been developed, utilizing a radical approach1. This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation1. However, the specific synthesis process for “2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is not detailed in the search results.Molecular Structure Analysis
The molecular structure of “2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is not explicitly provided in the search results. However, it can be inferred that it may contain a boronic ester moiety and a phenyl group, similar to other boronic esters1.Chemical Reactions Analysis
Boronic esters, such as pinacol boronic esters, can undergo various chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations1. However, the specific chemical reactions involving “2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” are not detailed in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” are not detailed in the search results.Applications De Recherche Scientifique
Biodegradation and Environmental Fate
A study on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the environmental implications of similar ester compounds. Microorganisms capable of degrading ETBE have been identified, utilizing it as a carbon and energy source. The degradation process involves hydroxylation, leading to various intermediates such as acetaldehyde and tert-butyl alcohol. This research underscores the potential environmental pathways and microbial interactions relevant to similar ester compounds (Thornton et al., 2020).
Synthesis and Chemical Industry Applications
The alkoxycarbonylation of unsaturated phytogenic substrates, including esters, is significant for the chemical industry, offering a method to produce ester products from alternative feedstocks. This technique aims at resource saving, waste minimization, and improving the environmental safety and economical efficiency of processes. Such methodologies could be relevant for synthesizing or modifying compounds like the one , showcasing the utility of esters in industrial applications (Sevostyanova & Batashev, 2023).
Biological Activities and Medicinal Chemistry
Cinnamic acid derivatives have been studied for their anticancer potentials, highlighting the importance of ester compounds in medicinal research. The chemical versatility of cinnamic acids allows for various biological activities, suggesting that structurally similar esters could also possess significant biological properties (De, Baltas, & Bedos-Belval, 2011).
Environmental and Health Implications
Research on phthalate esters explores their widespread use as plasticizers and the associated environmental and health implications. Studies focusing on the occurrence, fate, and toxicological aspects of these compounds can inform the safe handling and regulatory considerations of related ester chemicals (Haman et al., 2015).
Safety And Hazards
The safety and hazards associated with “2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” are not provided in the search results.
Orientations Futures
The future directions for the research and application of “2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” are not detailed in the search results.
Please note that the information provided is based on the search results and may not fully cover all aspects of your request. For a more comprehensive analysis, consulting scientific literature or a subject matter expert may be necessary.
Propriétés
IUPAC Name |
tert-butyl 2-(3-ethoxycarbonylphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-22-16(20)14-9-6-8-13(12-14)15-10-7-11-19(15)17(21)23-18(2,3)4/h6,8-9,12,15H,5,7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRTWRRZEZUJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129016 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1373223-31-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



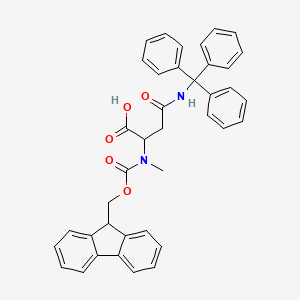
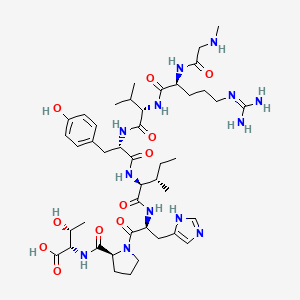
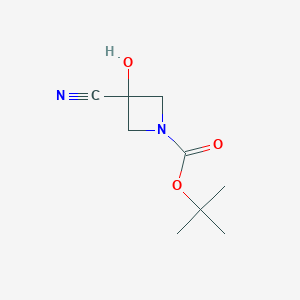
![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)
![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
